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molecular formula C20H18 B6331302 1,2-Bisindenylethane CAS No. 15721-07-0

1,2-Bisindenylethane

Cat. No. B6331302
M. Wt: 258.4 g/mol
InChI Key: CTWJQOQFTNPBCX-UHFFFAOYSA-N
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Patent
US06339135B1

Procedure details

1,4-bis(phenylsulfonyl)butane (16.9 g, 50.0 mmol) obtained in the above-mentioned (1) was dissolved in tetrahydrofuran (500 ml). After cooling to 0° C., 128 ml (n-butyllithium: 205 mmol) of a hexane solution having an n-butyllithium concentration of 1.6 mol/l was added. After 1 hour, a tetrahydrofuran solution (500 mol) of o-xylene dichloride (17.9 g, 102 mmol) was added to the solution which was being vigorously stirred, followed by stirring at room temperature for 2 hours. Next, the solution was cooled to −78° C., and a tetrahydrofuran solution (250 ml) of lithiumdiisopropylamide prepared from a hexane solution (256 ml) having an n-butyllithium concentration of 1.6 mol/l and diisopropylamine (57.7 ml) was slowly added thereto. After 30 minutes, 5% hydrochloric acid (200 ml) was added at 0C. The solution was extracted with ethyl acetate, and the collected organic layer was dried over anhydrous magnesium sulfate. After concentration under reduced pressure, Soxhlet extraction using hexane was carried out to obtain a desired product. Its yield was 2.0 g, i.e., 15%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
o-xylene dichloride
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
500 mol
Type
reactant
Reaction Step Two
Quantity
128 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57.7 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
256 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[Cl-].[Cl-].[C:8]1([CH3:15])[C:9]([CH3:14])=[CH:10][CH:11]=[CH:12][CH:13]=1.C([N-][CH:20]([CH3:22])[CH3:21])(C)C.[Li+].[CH:24](NC(C)C)(C)C.Cl.O1[CH2:36][CH2:35][CH2:34][CH2:33]1>CCCCCC>[CH:14]1([CH2:4][CH2:3][CH:2]2[C:1]3[C:35](=[CH:36][CH:22]=[CH:20][CH:21]=3)[CH:34]=[CH:33]2)[C:9]2[C:8](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:24]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
o-xylene dichloride
Quantity
17.9 g
Type
reactant
Smiles
[Cl-].[Cl-].C=1(C(=CC=CC1)C)C
Name
Quantity
500 mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
128 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
57.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
256 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was being vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Next, the solution was cooled to −78° C.
ADDITION
Type
ADDITION
Details
was slowly added
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the collected organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
under reduced pressure, Soxhlet extraction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=CC2=CC=CC=C12)CCC1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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